(3,5-Difluoro-2-propoxyphenyl)methanol (3,5-Difluoro-2-propoxyphenyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13556978
InChI: InChI=1S/C10H12F2O2/c1-2-3-14-10-7(6-13)4-8(11)5-9(10)12/h4-5,13H,2-3,6H2,1H3
SMILES: CCCOC1=C(C=C(C=C1F)F)CO
Molecular Formula: C10H12F2O2
Molecular Weight: 202.20 g/mol

(3,5-Difluoro-2-propoxyphenyl)methanol

CAS No.:

Cat. No.: VC13556978

Molecular Formula: C10H12F2O2

Molecular Weight: 202.20 g/mol

* For research use only. Not for human or veterinary use.

(3,5-Difluoro-2-propoxyphenyl)methanol -

Specification

Molecular Formula C10H12F2O2
Molecular Weight 202.20 g/mol
IUPAC Name (3,5-difluoro-2-propoxyphenyl)methanol
Standard InChI InChI=1S/C10H12F2O2/c1-2-3-14-10-7(6-13)4-8(11)5-9(10)12/h4-5,13H,2-3,6H2,1H3
Standard InChI Key LKFFUGHDFYTXKL-UHFFFAOYSA-N
SMILES CCCOC1=C(C=C(C=C1F)F)CO
Canonical SMILES CCCOC1=C(C=C(C=C1F)F)CO

Introduction

Chemical Structure and Molecular Properties

The molecular formula of (3,5-Difluoro-2-propoxyphenyl)methanol is C10H12F2O2\text{C}_{10}\text{H}_{12}\text{F}_{2}\text{O}_{2}, with a molecular weight of 202.2 g/mol. The compound’s structure (Figure 1) features:

  • Fluorine atoms at positions 3 and 5, which enhance electronegativity and influence electronic distribution.

  • A propoxy group (-OCH2_2CH2_2CH3_3) at position 2, contributing to lipophilicity and steric effects.

  • A hydroxymethyl group (-CH2_2OH) at position 4, enabling hydrogen bonding and reactivity in synthetic applications.

Table 1: Comparative Structural Features of Fluorinated Phenylmethanol Derivatives

CompoundSubstituents (Position)Molecular FormulaMolecular Weight (g/mol)
(3,5-Difluoro-2-propoxyphenyl)methanol3-F, 5-F, 2-OCH2_2CH2_2CH3_3C10_{10}H12_{12}F2_2O2_2202.2
(3,5-Difluoro-2-methoxyphenyl)methanol 3-F, 5-F, 2-OCH3_3C8_8H8_8F2_2O2_2174.15
(3-Bromo-2,5-difluorophenyl)methanol 3-Br, 2-F, 5-FC7_7H5_5BrF2_2O223.02

The propoxy group’s longer alkyl chain, compared to methoxy or bromo substituents, increases the compound’s hydrophobic character, potentially enhancing membrane permeability in biological systems .

Synthesis and Industrial Production

The synthesis of (3,5-Difluoro-2-propoxyphenyl)methanol typically involves a two-step process:

  • Introduction of the propoxy group: Williamson ether synthesis between 3,5-difluorophenol and propyl bromide under basic conditions.

  • Reduction of the aldehyde: Treatment of the intermediate 3,5-difluoro-2-propoxybenzaldehyde with sodium borohydride (NaBH4_4) in methanol or ethanol .

Reaction Scheme:

3,5-Difluorophenol+CH3CH2CH2BrNaOH3,5-Difluoro-2-propoxybenzaldehydeNaBH4(3,5-Difluoro-2-propoxyphenyl)methanol\text{3,5-Difluorophenol} + \text{CH}_3\text{CH}_2\text{CH}_2\text{Br} \xrightarrow{\text{NaOH}} \text{3,5-Difluoro-2-propoxybenzaldehyde} \xrightarrow{\text{NaBH}_4} \text{(3,5-Difluoro-2-propoxyphenyl)methanol}

Industrial-scale production may employ continuous flow reactors to optimize yield and purity, with purification via column chromatography or recrystallization .

Physicochemical Properties

Key properties inferred from analogous compounds include:

  • Boiling Point: Estimated at 254–280°C, similar to (3-Bromo-2,5-difluorophenyl)methanol .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to the hydroxymethyl group, with limited water solubility.

  • Stability: Susceptible to oxidation under ambient conditions; storage under inert atmospheres is recommended .

Table 2: Hazard Profile Comparison

CompoundHazard StatementsPrecautionary Measures
(3,5-Difluoro-2-propoxyphenyl)methanolH315, H319, H335 (predicted)P261, P305+P351+P338
(3-Bromo-2,5-difluorophenyl)methanol H302, H315, H319, H335P261, P305+P351+P338

Biological Activity and Applications

Fluorinated phenylmethanol derivatives are explored for their:

  • Pharmacological Potential: Fluorine atoms enhance binding to enzymes like cyclooxygenase (COX), suggesting anti-inflammatory applications .

  • Agrochemical Uses: As intermediates in pesticide synthesis, leveraging fluorine’s metabolic stability.

  • Materials Science: Building blocks for liquid crystals or polymers due to their rigid aromatic core .

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